molecular formula C23H32N2O2 B2462441 2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone

2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B2462441
M. Wt: 368.5 g/mol
InChI Key: QGBBBLPWBSWERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IDF-11774 is a novel inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), a regulatory factor involved in cellular response to low oxygen levels. This compound has shown significant potential in cancer therapy by inhibiting the accumulation of HIF-1α, thereby suppressing tumor growth and metastasis .

Scientific Research Applications

IDF-11774 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

  • Used as a tool compound to study hypoxia-inducible factor pathways.
  • Employed in the synthesis of derivatives for structure-activity relationship (SAR) studies.

Biology:

  • Investigated for its role in cellular response to hypoxia.
  • Used in studies to understand the regulation of HIF-1α and its downstream effects.

Medicine:

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: IDF-11774 is synthesized through an acid-amine coupling reaction between 1-methyl piperazine and 4-(1-adamantyl)-phenoxy acetic acid . The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of IDF-11774 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: IDF-11774 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of IDF-11774 can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBBBLPWBSWERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-(4-(adamantan-1-yl)phenoxy)acetic acid (2.0 g, 6.98 mmol) and 1-methylpiperazine (0.69 g, 6.98 mmol) according to the example 1, which was given 2-(4-(adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone as a white solid (2.4 g, 93.3% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One

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